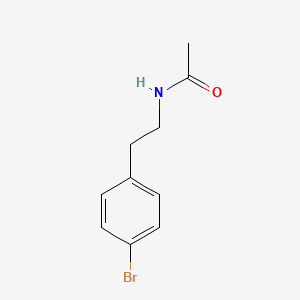

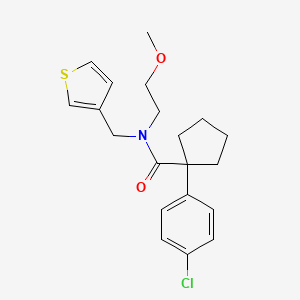

![molecular formula C20H14N2OS B2380671 N-[2-(1,3-苯并噻唑-2-基)苯基]苯甲酰胺 CAS No. 313960-33-7](/img/structure/B2380671.png)

N-[2-(1,3-苯并噻唑-2-基)苯基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

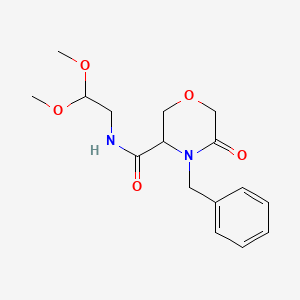

“N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It is a heterocyclic compound with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . This compound has been associated with high biological and pharmacological activity .

Synthesis Analysis

The compound “N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide” can be synthesized by the process of benzoylation of 2-aminobenzothiazole using 2-methoxybenzoylchloride . The molecular ion peak at 284.3 was confirmed by gas chromatographic mass spectrometry (GC–MS) .

Molecular Structure Analysis

Benzothiazoles, as a bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur, attract great interest from researchers for drug design due to their high biological and pharmacological activity . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .

Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .

科学研究应用

Anti-Tubercular Activity

Benzothiazole derivatives have garnered attention due to their anti-tubercular properties. Recent synthetic developments have led to the discovery of new benzothiazole-based anti-tubercular compounds. These molecules exhibit inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis) – the causative agent of tuberculosis. Researchers have compared the inhibitory concentrations of these newly synthesized compounds with standard reference drugs .

Biological and Industrial Applications

Among 2-substituted benzothiazoles, 2-aryl benzothiazoles serve as versatile scaffolds with diverse applications. Some notable uses include:

- Fluorescent Probes for Analyte Detection : Benzothiazoles serve as fluorescent probes for detecting specific analytes .

Other Biological Activities

Benzothiazole derivatives also possess a wide spectrum of biological activities:

Synthesis and Characterization

Researchers have achieved the synthesis of N’-(1,3-benzothiazol-2-yl)-substituted benzamides using hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated reactions. High yields were obtained under relatively mild reaction conditions, using dimethylformamide as the solvent .

作用机制

Target of Action

N-[2-(1,3-Benzothiazol-2-yl)phenyl]benzamide is primarily targeted towards bacterial strains. It has shown promising activity against Staphylococcus aureus . The compound’s primary targets are the key enzymes and proteins within these bacterial cells that are essential for their survival and proliferation.

Mode of Action

The compound interacts with its bacterial targets by binding to the active sites of key enzymes, thereby inhibiting their function . This interaction results in the disruption of essential biochemical processes within the bacterial cells, leading to their death .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of bacterial cells, leading to their death

Pharmacokinetics

Admet calculations have shown a favourable pharmacokinetic profile for the compound . This suggests that the compound may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The primary result of the action of N-[2-(1,3-Benzothiazol-2-yl)phenyl]benzamide is the death of bacterial cells . The compound achieves this by inhibiting the function of key enzymes within the bacterial cells, disrupting essential biochemical processes, and ultimately leading to cell death .

未来方向

Benzothiazole derivatives, including “N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide”, have potential for further exploration due to their high biological and pharmacological activity . They are considered as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . Therefore, they may be useful for developing new drugs and materials and new synthetic approaches and patterns of reactivity .

属性

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2OS/c23-19(14-8-2-1-3-9-14)21-16-11-5-4-10-15(16)20-22-17-12-6-7-13-18(17)24-20/h1-13H,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAYLEYCWGZQDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

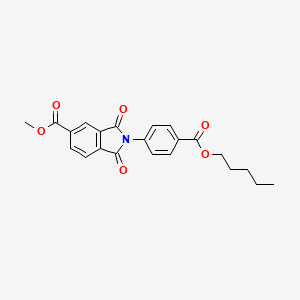

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2380597.png)

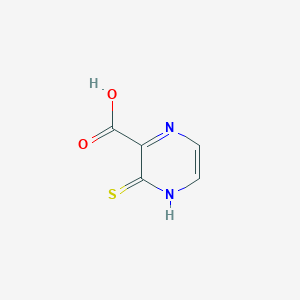

![N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]but-2-ynamide](/img/structure/B2380598.png)

![[2-(Dimethylamino)ethyl][(3-methylphenyl)methyl]amine](/img/structure/B2380599.png)

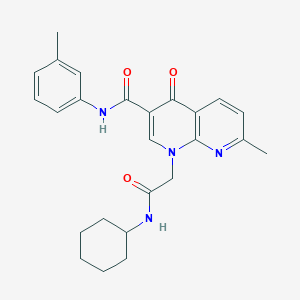

![12-oxo-7a,12-dihydro-14H-isoindolo[2,1-b][4,2]benzothiazocin-5-yl acetate](/img/structure/B2380609.png)

![3-Azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2380611.png)